Deserpidine is an indole alkaloid primarily isolated from various Rauvolfia species, notably Rauvolfia canescens [] and Rauvolfia vomitoria []. It belongs to a class of compounds known as reserpine-type alkaloids, structurally similar to reserpine but exhibiting some distinct pharmacological properties [, ]. Deserpidine has been a subject of scientific research for its effects on the cardiovascular and central nervous systems [, ].
Deserpidine is a naturally occurring alkaloid derived from the plant genus Rauwolfia, specifically from Rauwolfia serpentina. It is chemically classified as a member of the indole alkaloids, which are known for their diverse pharmacological activities, particularly in the treatment of hypertension. Deserpidine exhibits antihypertensive properties and has been studied for its potential effects on the central nervous system.
Deserpidine is primarily sourced from the Rauwolfia species, which are rich in various alkaloids. The compound is closely related to reserpine, another significant alkaloid used in medicine. Both compounds belong to the broader category of indole alkaloids, which are characterized by their indole ring structure and various functional groups that contribute to their biological activity.
The synthesis of deserpidine has been achieved through various methods, with a notable route being the total synthesis from reserpine. This process typically involves several steps:
Recent advancements have introduced photocatalytic methods that enhance the efficiency of synthesizing deserpidine by utilizing visible light to drive radical reactions .
Deserpidine has a complex molecular structure characterized by a pentacyclic framework that includes an indole moiety. Its molecular formula is , with a molecular weight of approximately 354.45 g/mol. The structural features include:
The stereochemistry of deserpidine is significant for its pharmacological properties, with specific stereoisomers exhibiting different levels of activity.
Deserpidine undergoes several chemical reactions that are crucial for its synthesis and functionalization:
These reactions not only facilitate the synthesis but also provide pathways for modifying the compound for enhanced activity or specificity.
Deserpidine acts primarily as an antihypertensive agent through its mechanism of action involving central nervous system pathways. It is believed to exert its effects by:
Studies have indicated that deserpidine's pharmacokinetics can be influenced by its structural properties, affecting absorption and distribution in biological systems .
Deserpidine exhibits several notable physical and chemical properties:
Chemical analyses reveal that deserpidine can undergo various transformations under acidic or basic conditions, which can be exploited in synthetic methodologies.
Deserpidine's primary application lies in pharmacology as an antihypertensive agent. Its use extends beyond hypertension management; research continues into its potential applications in treating other conditions related to neurotransmitter imbalances, such as anxiety disorders and certain types of depression. Additionally, ongoing studies explore its role in drug development aimed at synthesizing derivatives with improved efficacy or reduced side effects.
The therapeutic journey of deserpidine begins with the ancient medicinal use of Rauvolfia species (Apocynaceae family), a genus comprising over 70 accepted species distributed across tropical regions of Asia, Africa, and the Americas. Among these, Rauvolfia serpentina (known as "Sarpagandha" or "Snakeroot") holds paramount historical significance in Ayurvedic medicine, with documented use dating back to approximately 1000 BCE [2]. Traditional healers extensively employed Rauvolfia root preparations for treating diverse conditions, particularly those affecting the central nervous and cardiovascular systems. Specific ethnomedical applications included the management of hypertension, anxiety, insomnia, and psychotic disorders, as well as treatments for snakebites, digestive ailments, and fever [2]. The profound physiological effects observed with crude preparations, particularly the calming and blood pressure-lowering properties, provided the crucial ethnopharmacological foundation that motivated modern scientific investigation into the plant's bioactive constituents. This ultimately led to the isolation and characterization of specific alkaloids, including deserpidine and its close structural relative, reserpine [2] [6]. R. canescens (synonymous with R. tetraphylla) emerged as another significant species, particularly noted as a botanical source for deserpidine [5].
Table 1: Traditional Uses of Select Rauvolfia Species Relevant to Deserpidine's Origins
Species | Common Names/Regions | Traditional Uses | Plant Part Used |
---|---|---|---|
Rauvolfia serpentina | Sarpagandha, Chandrika, Snakeroot (India) | Hypertension, Anxiety, Insanity, Insomnia, Snakebite, Fever, Digestive issues | Roots primarily |
Rauvolfia vomitoria | Poison Devil's-pepper (Africa) | Hypertension, Mental disorders, Fever, Pain | Roots, Leaves |
Rauvolfia canescens | - | Hypertension, Sedation (Folk medicine) | Roots |
Rauvolfia tetraphylla | - | Similar to R. serpentina in traditional systems | Roots |
Deserpidine (originally also known as canescine, recanescine, or raunormine) was isolated as a distinct, purified alkaloid from the roots of Rauvolfia canescens L. (syn. Rauvolfia tetraphylla) [5] [7]. Its structural elucidation revealed it to be a complex ester alkaloid belonging to the monoterpenoid indole alkaloid (MIA) class, specifically within the yohimbane subgroup. The painstaking process of determining its structure relied heavily on advanced techniques available in the mid-20th century, including ultraviolet (UV), infrared (IR) spectroscopy, and particularly nuclear magnetic resonance (NMR) spectroscopy [1] [5].
Critical to understanding deserpidine was its comparison to the previously isolated and more famous alkaloid, reserpine. Huebner and colleagues in 1955 definitively established the stereochemistry of both reserpine and deserpidine [6]. Their seminal work demonstrated that deserpidine possesses an identical pentacyclic ring system and ester side chain at position 18 as reserpine. The sole structural difference lies in the absence of a methoxy group (-OCH₃) at the C-11 position of the indole ring in deserpidine. Hence, deserpidine is systematically named as methyl 17α-methoxy-18β-[(3,4,5-trimethoxybenzoyl)oxy]-3β,20α-yohimban-16β-carboxylate or alternatively referred to as 11-demethoxyreserpine [1] [5] [7]. This subtle structural variation, while seemingly minor, contributes to differences in pharmacological profile compared to reserpine. The absolute configuration was confirmed through methods including comparison of experimental and calculated electronic circular dichroism (ECD) data, a technique still relevant for alkaloid characterization [1] [3].
Table 2: Key Structural Characteristics of Deserpidine
Characteristic | Detail |
---|---|
Chemical Class | Monoterpenoid Indole Alkaloid (Yohimbane type) |
Molecular Formula | C₃₂H₃₈N₂O₈ |
Molecular Weight | 578.65 g/mol |
Key Functional Groups | Trimethoxybenzoate Ester (C18), Carbomethoxy group (C16), Indole, Methoxy (C17) |
Core Structural Difference vs. Reserpine | Lacks a methoxy group (-OCH₃) at position C-11 of the indole moiety |
Systematic Name | Methyl (1R,15S,17R,18R,19S,20S)-18-methoxy-17-(3,4,5-trimethoxybenzoyloxy)-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-2(10),4,6,8-tetraene-19-carboxylate |
The recognition of deserpidine as a major antihypertensive agent unfolded rapidly in the post-World War II era, closely tied to the groundbreaking research on Rauvolfia alkaloids. The isolation and structural characterization of reserpine in 1952 by Müller, Schlittler, and Bien marked a pivotal moment [6]. Reserpine's profound effects on behavior (tranquilization) and blood pressure in animal models and humans generated immense scientific and clinical interest. Deserpidine, isolated shortly thereafter and structurally characterized by 1955 [6], was quickly recognized as a close analogue sharing core pharmacological properties.
Initial pharmacological studies in the early to mid-1950s demonstrated that deserpidine, like reserpine, effectively lowered blood pressure in animal models of hypertension. This prompted clinical investigations. By the late 1950s, deserpidine was being actively marketed as an antihypertensive and tranquilizing agent under trade names like Harmonyl (Abbott) [5] [7]. Its primary indication was for the management of essential hypertension, particularly in mild to moderate cases. It was also used for the symptomatic relief of agitated psychotic states, leveraging its sedative/tranquilizing properties [7] [8]. Deserpidine was often formulated alone or, notably, in fixed-dose combination products with diuretics (e.g., methyclothiazide in Enduronyl) to enhance its blood pressure-lowering efficacy [7]. The elucidation of its detailed mechanism of action, focusing on vesicular monoamine depletion, solidified its classification as a catecholamine-depleting sympatholytic agent [7].
Table 3: Chronology of Key Events in Deserpidine's Pharmacological Recognition
Time Period | Event | Significance |
---|---|---|
Pre-1950s | Ancient & Traditional use of Rauvolfia serpentina roots | Ethnopharmacological foundation for CNS and CV effects |
1952 | Isolation and characterization of Reserpine from R. serpentina (Müller, Schlittler, Bien) | Catalyst for intense research into Rauvolfia alkaloids |
1955 | Structural elucidation and stereochemistry of Reserpine and Deserpidine (Huebner et al.) | Confirmed Deserpidine as 11-desmethoxyreserpine |
Mid-late 1950s | Pharmacological characterization of Deserpidine (animal studies, early clinical trials) | Demonstrated antihypertensive and tranquilizing effects |
Late 1950s | Introduction of Deserpidine (Harmonyl) into clinical practice | Approved for essential hypertension and agitated psychotic states |
1961 | Introduction of combination product Enduronyl (Deserpidine + Methyclothiazide) | Common strategy to potentiate antihypertensive effect |
Ongoing Research | Refinement of mechanism: VMAT inhibition → Depletion of catecholamine stores (NE, DA, 5-HT) from vesicles | Established scientific basis for sympatholytic action |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7